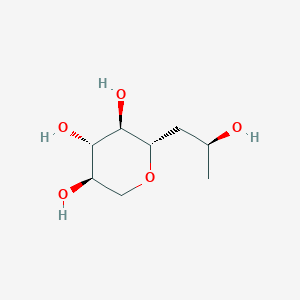

(S)-Pro-xylane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Pro-xylane is a useful research compound. Its molecular formula is C8H16O5 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-Pro-xylane, also known as (S)-Hydroxypropyl tetrahydropyrantriol, is a biologically active C-glycoside derived from xylose. It has garnered attention for its role in promoting the biosynthesis of glycosaminoglycans (GAGs), which are crucial for maintaining skin structure and function. This article delves into various aspects of this compound's biological activity, including its mechanisms, effects on skin health, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 868156-46-1 |

| Molecular Formula | C₈H₁₆O₅ |

| Molecular Weight | 192.21 g/mol |

| Conformation | (β, S) dominant |

This compound functions primarily as an activator of GAGs biosynthesis . It enhances the production of hyaluronic acid and other GAGs in skin cells, which are essential for hydration, elasticity, and structural integrity. The compound's mechanism involves:

- Binding to Cell Surface Receptors : this compound promotes the expression of cell membrane receptors such as CD44, which is involved in GAG uptake and signaling pathways that stimulate fibroblast activity .

- Stimulation of Fibroblast Growth : It encourages fibroblast proliferation and migration, leading to enhanced extracellular matrix production and improved tissue repair .

In Vitro Studies

- GAG Synthesis Enhancement : A study by Cavezza et al. demonstrated that this compound significantly increases the synthesis of sulfated GAGs in human dermal fibroblast cultures. The increase was dose-dependent, indicating a direct relationship between concentration and biological effect .

- Skin Atrophy Model : Pineau et al. investigated this compound's effects in an in vitro 3D reconstructed skin model subjected to corticosteroid-induced atrophy. The results showed a marked increase in GAG levels and improved epidermal cohesion after treatment with this compound .

Clinical Evaluations

- A clinical trial involving 20 women over 55 years old with type II diabetes revealed that topical application of this compound-containing products improved skin elasticity and firmness after 12 weeks of use. Participants reported a noticeable reduction in wrinkles and enhanced overall skin appearance .

Case Studies

- Anti-Aging Effects : In a study focusing on aging skin, this compound was shown to restore GAG levels close to those found in younger skin, effectively reversing some signs of aging .

- Wound Healing : Research indicates that this compound may accelerate wound healing by enhancing GAG synthesis at the site of injury, thereby promoting tissue regeneration and reducing recovery time .

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4-,5+,6-,7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFZZYPPGQZFZ-BJNUKLAGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.